2,3-Dihydroxybutanedioic acid;2-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

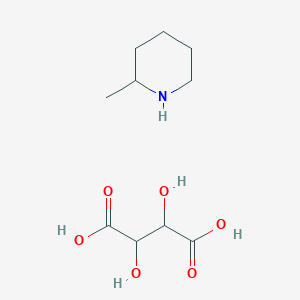

2,3-Dihydroxybutanedioic acid: and 2-methylpiperidine are two distinct chemical compoundsIt is a white crystalline solid that is soluble in water and has a strong acidic taste . 2-Methylpiperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom. It is commonly used as a building block in organic synthesis and pharmaceutical applications .

Preparation Methods

2,3-Dihydroxybutanedioic acid: can be prepared through several methods:

Natural Extraction: It is commonly extracted from grape residues during wine production, where it accumulates as potassium bitartrate.

Chemical Synthesis: It can be synthesized by the oxidation of maleic acid or fumaric acid using potassium permanganate.

2-Methylpiperidine: is typically synthesized through:

Reductive Amination: This involves the reaction of 2-methylpyridine with hydrogen in the presence of a catalyst such as Raney nickel.

Cyclization Reactions: Starting from appropriate precursors like 2-methyl-1,5-diaminopentane.

Chemical Reactions Analysis

2,3-Dihydroxybutanedioic acid: undergoes various chemical reactions:

Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.

Esterification: Reacts with alcohols to form esters, commonly used in the food industry.

Complexation: Forms complexes with metal ions, useful in analytical chemistry.

2-Methylpiperidine: undergoes:

Hydrogenation: Can be hydrogenated to form piperidine derivatives.

Substitution Reactions: Reacts with alkyl halides to form N-alkylated products.

Cycloaddition: Participates in cycloaddition reactions to form various heterocyclic compounds.

Scientific Research Applications

2,3-Dihydroxybutanedioic acid: is used in:

Chemistry: As a chiral resolving agent in stereochemistry.

Biology: Involved in metabolic pathways in plants.

Medicine: Used in pharmaceutical formulations as an excipient.

Industry: Utilized in the food and beverage industry as an acidulant.

2-Methylpiperidine: is used in:

Pharmaceuticals: As a precursor in the synthesis of various drugs.

Organic Synthesis: As a building block for the synthesis of complex organic molecules.

Catalysis: Employed as a ligand in catalytic reactions.

Mechanism of Action

2,3-Dihydroxybutanedioic acid: acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical and industrial applications .

2-Methylpiperidine: functions as a base in organic reactions, facilitating the deprotonation of acidic protons and promoting nucleophilic substitution reactions .

Comparison with Similar Compounds

2,3-Dihydroxybutanedioic acid: is similar to other hydroxy acids like citric acid and malic acid but is unique due to its strong chelating properties and its role in stereochemistry .

2-Methylpiperidine: is compared to other piperidine derivatives such as piperidine and 2,6-dimethylpiperidine. Its uniqueness lies in its specific reactivity and applications in organic synthesis .

Similar Compounds

Citric Acid: Another hydroxy acid with three carboxyl groups.

Malic Acid: A hydroxy acid with two carboxyl groups.

Piperidine: A parent compound of 2-methylpiperidine.

2,6-Dimethylpiperidine: A derivative with two methyl groups on the piperidine ring.

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-methylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMABJXMUDFOITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(diphenylmethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B12276798.png)

![3-Azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B12276802.png)

![7,7-Difluoro-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B12276805.png)

![3-(2-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}-2-oxoethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276828.png)

![3-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12276837.png)

![2-tert-butyl-1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12276851.png)

![Ethyl 2-(2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-YL)pyridin-2-YL]sulfanyl}acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12276857.png)

![4,9-Dibromo-6,7-bis-(4-(2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethoxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B12276860.png)